molecular formula C11H9F3N2O3 B14128388 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline CAS No. 40484-67-1

7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14128388
CAS No.: 40484-67-1
M. Wt: 274.20 g/mol
InChI Key: OZJRMFRNQPISFN-UHFFFAOYSA-N
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Description

7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a nitro group at the 7th position and a trifluoroacetyl group at the 1st position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline
  • 6-Amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline

Comparison: 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a nitro group and a trifluoroacetyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

40484-67-1

Molecular Formula

C11H9F3N2O3

Molecular Weight

274.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17)15-5-1-2-7-3-4-8(16(18)19)6-9(7)15/h3-4,6H,1-2,5H2

InChI Key

OZJRMFRNQPISFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])N(C1)C(=O)C(F)(F)F

Origin of Product

United States

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